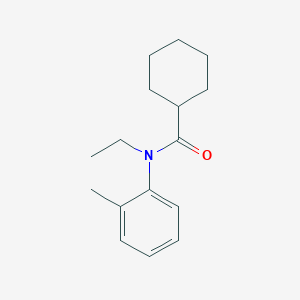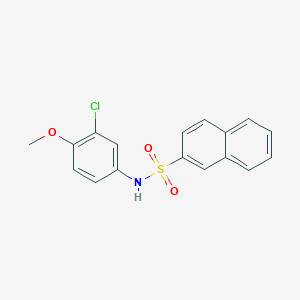
N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N-ethyl-N-(2-methylphenyl)amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
- N-ethyl-N-(2-isopropylphenyl)cyclohexanecarboxamide
- N-ethyl-N-(2-chlorophenyl)cyclohexanecarboxamide
- N-ethyl-N-(2-fluorophenyl)cyclohexanecarboxamide
Uniqueness: N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position of the phenyl ring can affect the compound’s steric and electronic properties, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
N-ethyl-N-(2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-17(15-12-8-7-9-13(15)2)16(18)14-10-5-4-6-11-14/h7-9,12,14H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMQZBBJGKTOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5848369.png)
![propan-2-yl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5848378.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5848391.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)

![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)

![[4-(2-Ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B5848441.png)
![METHYL 3-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE](/img/structure/B5848442.png)
![[2-(morpholine-4-carbonyl)phenyl] 2-methylbenzoate](/img/structure/B5848459.png)
![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)
![2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5848467.png)
![(E)-N-[3-(3,5-DIPHENYL-1H-PYRAZOL-1-YL)-5-ETHYL-4H-1,2,4-TRIAZOL-4-YL]-1-PHENYLMETHANIMINE](/img/structure/B5848475.png)

